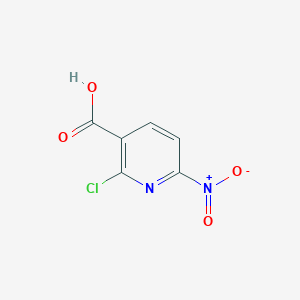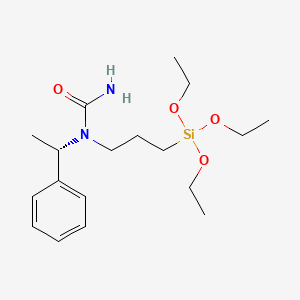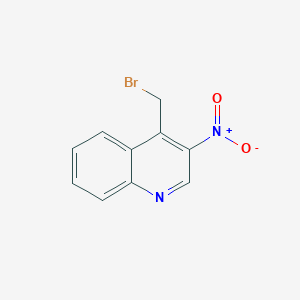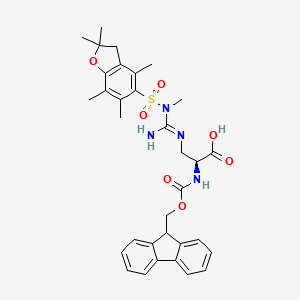phosphanium chloride CAS No. 121561-24-8](/img/structure/B13148488.png)
[(4-Chlorobenzamido)methyl](triphenyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobenzamido)methylphosphanium chloride is a white crystalline powder with the molecular formula C36H30Cl2NOP and a molecular weight of 620.51 g/mol . This compound serves as a cationic phase transfer catalyst, known for its ability to improve reaction rates and yields in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobenzamido)methylphosphanium chloride typically involves the reaction of triphenylphosphine with 4-chlorobenzyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a controlled temperature .
Industrial Production Methods
In industrial settings, the production of (4-Chlorobenzamido)methylphosphanium chloride follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorobenzamido)methylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phosphine oxides, while reduction can produce phosphine derivatives .
Applications De Recherche Scientifique
(4-Chlorobenzamido)methylphosphanium chloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Chlorobenzamido)methylphosphanium chloride involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic) by forming a complex with the reactants. This complexation increases the solubility and reactivity of the reactants, leading to improved reaction rates and yields . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles in the reaction medium .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Methoxymethyl)triphenylphosphonium chloride: Used as a phase transfer catalyst and in the synthesis of pharmaceutical products such as cephalotaxine.
(4-Methoxybenzyl)triphenylphosphonium chloride: Employed in proteomics research and as a biochemical reagent.
Uniqueness
(4-Chlorobenzamido)methylphosphanium chloride is unique due to its specific structure, which imparts distinct reactivity and catalytic properties. Its ability to enhance reaction rates and yields in various chemical reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
121561-24-8 |
|---|---|
Formule moléculaire |
C26H22Cl2NOP |
Poids moléculaire |
466.3 g/mol |
Nom IUPAC |
[(4-chlorobenzoyl)amino]methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C26H21ClNOP.ClH/c27-22-18-16-21(17-19-22)26(29)28-20-30(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H |
Clé InChI |
WDMCOWVYWKOUAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CNC(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3,3,16,16-tetrakis(4-hexylphenyl)-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaen-7-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13148426.png)





![2-(Methylsulfonyl)benzo[d]thiazol-4-ol](/img/structure/B13148447.png)




![4-[4-(4-carboxyphenyl)-3-hydroxyphenyl]benzoic acid](/img/structure/B13148475.png)
